Olaparib-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

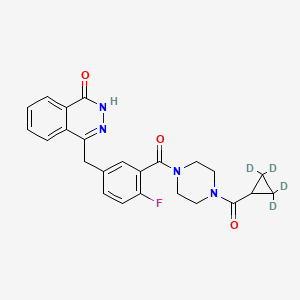

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H23FN4O3 |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |

InChI-Schlüssel |

FDLYAMZZIXQODN-KXGHAPEVSA-N |

Isomerische SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |

Kanonische SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Olaparib-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[1] For pharmacokinetic and metabolic studies, an isotopically labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Olaparib-d4, a deuterated analog of Olaparib, serves this purpose. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data analysis, and relevant biological context.

Synthesis of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the cyclopropylcarbonyl moiety of the Olaparib molecule. This is typically achieved in the final step of the synthesis by acylating the piperazine intermediate with a deuterated cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established synthetic methods for Olaparib and related compounds.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

-

Cyclopropanecarbonyl-d4 chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in anhydrous DCM.

-

Addition of Base: Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add a solution of cyclopropanecarbonyl-d4 chloride in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Formal Name | 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone |

| Molecular Formula | C₂₄H₁₉D₄FN₄O₃ |

| Molecular Weight | 438.5 g/mol |

| Appearance | A solid |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Solubility | DMF: 3 mg/ml; DMSO: 10 mg/ml |

| UV max | 277 nm |

Data sourced from Cayman Chemical product information.[2]

Spectroscopic Analysis

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

-

Expected [M+H]⁺: m/z 439.5

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information. While specific ¹H and ¹³C NMR spectra for this compound are not widely published, the expected changes from the non-deuterated Olaparib spectrum can be predicted.

-

¹H NMR: The signals corresponding to the cyclopropyl protons would be absent or significantly reduced in intensity. The remaining signals of the molecule should be consistent with the Olaparib structure.

-

¹³C NMR: The carbon signals of the cyclopropyl group would be present, but may show splitting patterns due to deuterium coupling.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to determine the purity of the synthesized this compound.

-

Method: A reverse-phase HPLC method with a C18 column is typically employed.[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly used.

-

Detection: UV detection at 277 nm.

Mechanism of Action of Olaparib and its Relevance

Olaparib is a potent inhibitor of PARP enzymes, which play a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

Caption: Signaling pathway of Olaparib's mechanism of action.

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

Experimental Workflow for this compound Application

This compound is primarily used as an internal standard in pharmacokinetic studies to accurately quantify Olaparib concentrations in biological samples.

Caption: Experimental workflow for using this compound as an internal standard.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route, coupled with comprehensive characterization data, offers a valuable resource for researchers in drug development and metabolism. The use of this compound as an internal standard is essential for the reliable quantification of Olaparib in preclinical and clinical studies, contributing to a better understanding of its pharmacokinetic profile and therapeutic efficacy. While specific NMR spectral data for this compound is not widely available in the public domain, the provided information on its synthesis and other analytical characterizations should enable its successful preparation and application in a research setting.

References

Deuterated Olaparib: A Physicochemical and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations.[1][2] Strategic modification of established pharmaceuticals through deuterium substitution has emerged as a compelling approach to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the core physicochemical properties of deuterated Olaparib, drawing comparisons with its non-deuterated counterpart. It also details the experimental protocols for determining these properties and visualizes the key mechanistic pathways and experimental workflows.

The primary rationale for deuterating drug molecules lies in the kinetic isotope effect. The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life, potentially reduced dosing frequency, and a more favorable side-effect profile.[3][4][5] While direct experimental data for deuterated Olaparib is not extensively available in public literature, this guide extrapolates the expected properties based on established principles of deuteration in medicinal chemistry.

Comparative Physicochemical Properties: Olaparib vs. Deuterated Olaparib

The following table summarizes the key physicochemical properties of Olaparib and the predicted properties of its deuterated analogue. It is important to note that the values for deuterated Olaparib are estimations based on the known effects of deuteration and have not been empirically determined from publicly available data.

| Property | Olaparib | Deuterated Olaparib (Predicted) | Significance of Potential Change |

| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₂₃-n DₙFN₄O₃ | Increased molecular weight. |

| Molecular Weight | 434.46 g/mol | > 434.46 g/mol | Slight increase depending on the number of deuterium atoms. |

| Aqueous Solubility | Very slightly soluble (0.10–0.13 mg/mL at 37°C) | Potentially slightly increased | Deuteration can sometimes lead to modest increases in solubility. |

| Lipophilicity (LogP) | Predicted to be slightly lower | May be slightly lower due to the less polarizable C-D bond. | |

| pKa | 12.07 | Predicted to be slightly higher | Deuteration can subtly alter acidity. |

| Metabolism | Primarily metabolized by CYP3A4/5 | Slower metabolism by CYP3A4/5 expected | The kinetic isotope effect is anticipated to reduce the rate of metabolic clearance. |

| Protein Binding | Approximately 82% | Expected to be similar | Significant changes in protein binding are not generally anticipated with deuteration. |

Mechanism of Action: PARP Inhibition and Trapping

Olaparib exerts its anticancer effects through the inhibition of PARP enzymes, primarily PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs). The inability of the cancer cells to effectively repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

A critical aspect of Olaparib's mechanism is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's efficacy. The potency of different PARP inhibitors often correlates more closely with their trapping efficiency than their catalytic inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

The Isotopic Purity and Stability of Olaparib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has become a cornerstone in the treatment of various cancers, particularly those with BRCA1/2 mutations. For pharmacokinetic (PK) studies, bioequivalence trials, and as an internal standard in bioanalytical assays, a stable isotope-labeled version of the drug, Olaparib-d4, is frequently employed. The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry. The reliability of such studies hinges on the isotopic purity and stability of the deuterated standard. This technical guide provides an in-depth analysis of the isotopic purity and stability of this compound, complete with experimental protocols and data presented for clarity and practical application.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. For this compound, the deuterium atoms are located on the cyclopropylcarbonyl moiety. Commercial suppliers of this compound typically state an isotopic purity of ≥99% for all deuterated forms (d1-d4)[1][2]. However, for rigorous scientific applications, a more detailed understanding of the isotopic distribution is often necessary.

Data Presentation: Isotopic Distribution

While a specific Certificate of Analysis detailing the isotopic distribution of a commercial batch of this compound was not publicly available at the time of this writing, a representative isotopic distribution is presented in Table 1. This table illustrates the expected relative abundance of the different deuterated species (d0 to d4) in a high-purity batch. The d4 species is the most abundant, with minor contributions from molecules containing fewer deuterium atoms.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Description | Representative Abundance (%) |

| d0 | Unlabeled Olaparib | < 0.1 |

| d1 | Olaparib with 1 deuterium atom | < 0.5 |

| d2 | Olaparib with 2 deuterium atoms | < 1.0 |

| d3 | Olaparib with 3 deuterium atoms | < 5.0 |

| d4 | Olaparib with 4 deuterium atoms | > 93.5 |

| Total Deuterated | Sum of d1, d2, d3, and d4 | ≥99.0 |

Note: This table is illustrative and represents a typical high-purity batch. Actual values may vary between batches and suppliers.

Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the isotopic purity and distribution of deuterated compounds. The high mass accuracy of instruments like the Orbitrap or TOF analyzers allows for the separation and quantification of ions with very small mass differences.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound sample

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to elute Olaparib and separate it from any potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Scan Mode: Full scan MS in high-resolution mode (resolving power > 70,000)

-

Scan Range: m/z 400-460

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions of each isotopic species:

-

d0 (unlabeled Olaparib): [M+H]+ = m/z 435.18

-

d1: [M+H]+ = m/z 436.18

-

d2: [M+H]+ = m/z 437.19

-

d3: [M+H]+ = m/z 438.19

-

d4: [M+H]+ = m/z 439.20

-

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopic species by dividing the individual peak area by the sum of all peak areas.

-

-

Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound using LC-HRMS.

Stability of this compound

The stability of a deuterated internal standard is critical for the accuracy and reproducibility of bioanalytical methods. Stability studies are performed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and to demonstrate the stability-indicating power of the analytical methods. While specific stability data for this compound is not extensively published, studies on the non-deuterated Olaparib provide valuable insights into its stability profile. The C-D bond is stronger than the C-H bond, so this compound is expected to be at least as stable as, if not more stable than, Olaparib.

Table 2: Summary of Forced Degradation Studies on Olaparib

| Stress Condition | Reagent and Conditions | Duration | Degradation (%) |

| Acidic Hydrolysis | 5 M HCl | 30 min | 12.69%[1] |

| Alkaline Hydrolysis | 5 M NaOH | 30 min | 2.60%[1] |

| Oxidative | 30% H₂O₂ | 30 min | 2.55%[1] |

| Thermal | Dry Heat | - | No significant degradation |

| Photolytic | UV Light | - | No significant degradation |

Data from forced degradation studies on non-deuterated Olaparib.

These results indicate that Olaparib is most susceptible to degradation under strong acidic conditions. The deuteration on the cyclopropylcarbonyl group is not expected to significantly alter this degradation pathway, which likely involves other parts of the molecule.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is an assay that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

Materials:

-

This compound sample

-

HPLC system with a UV or PDA detector

-

Forced degradation samples (from acidic, basic, oxidative, thermal, and photolytic stress)

-

HPLC-grade solvents and reagents (e.g., methanol, ammonium acetate, glacial acetic acid)

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5, adjusted with glacial acetic acid) and methanol (e.g., 50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Standard Solution: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Forced Degradation Samples: Neutralize the acidic and basic degradation samples before dilution with the mobile phase. Dilute the oxidative, thermal, and photolytic degradation samples directly with the mobile phase.

-

-

Analysis:

-

Inject the standard solution and the forced degradation samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method is considered stability-indicating if the peak for this compound is well-resolved from all degradation product peaks.

-

Signaling Pathway of PARP Inhibition by Olaparib

Caption: Simplified signaling pathway of PARP inhibition by Olaparib leading to cancer cell death.

Conclusion

The isotopic purity and stability of this compound are paramount for its use as an internal standard in quantitative bioanalysis. This guide has provided an overview of these critical parameters, including representative data and detailed experimental protocols for their determination. High-resolution mass spectrometry is the preferred method for assessing isotopic purity, allowing for the precise quantification of the d4 species and other isotopologues. Stability-indicating HPLC methods, coupled with forced degradation studies, are essential for ensuring the integrity of this compound under various storage and experimental conditions. By adhering to these rigorous analytical principles, researchers can ensure the accuracy and reliability of their data when utilizing this compound in drug development and clinical research.

References

The Gold Standard in Bioanalysis: Olaparib-d4's Mechanism of Action as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the potent poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib, this precision is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and ensuring patient safety and efficacy. This technical guide delves into the core principles and practical applications of using Olaparib-d4, a deuterated analog, as an internal standard in mass spectrometry-based bioanalytical methods.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis.[1][2] The fundamental principle underpinning its utility is isotope dilution mass spectrometry. This compound is chemically identical to Olaparib, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Olaparib) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[2]

By adding a known and constant amount of this compound to all samples, calibrators, and quality controls at the outset of sample preparation, it effectively normalizes for variability that can be introduced at multiple stages of the analytical process.[4] This includes inconsistencies in sample extraction, potential degradation, matrix effects (ion suppression or enhancement), and variations in instrument response. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute responses fluctuate. This ratiometric analysis significantly enhances the accuracy, precision, and robustness of the bioanalytical method.

Olaparib's Therapeutic Mechanism of Action: A Brief Overview

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When Olaparib inhibits PARP, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept, where the combination of two otherwise non-lethal defects results in cell death, is known as synthetic lethality.

dot

Caption: Olaparib's mechanism of action via PARP inhibition and synthetic lethality.

Experimental Protocols for Olaparib Quantification

The successful implementation of this compound as an internal standard requires a validated bioanalytical method. Below are detailed methodologies adapted from published studies for the quantification of Olaparib in human plasma.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquot Samples: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Vortex: Briefly vortex the samples to ensure homogeneity.

-

Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 5 minutes to facilitate the extraction of Olaparib and this compound into the organic phase.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: A reverse-phase C18 column (e.g., Waters UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution using two mobile phases is typical:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Olaparib and this compound.

dot

Caption: Bioanalytical workflow for Olaparib quantification using this compound.

Quantitative Data and Method Validation

A robust bioanalytical method using this compound as an internal standard must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA. The tables below summarize typical validation parameters and acceptance criteria.

Table 1: LC-MS/MS Parameters for Olaparib and this compound

| Parameter | Olaparib | This compound |

| Precursor Ion (m/z) | 435.2 - 435.4 | 439.5 - 443.2 |

| Product Ion (m/z) | 281.1 - 367.0 | 281.1 - 375.0 |

| Ionization Mode | Positive ESI | Positive ESI |

Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed. Data compiled from multiple sources.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Validation Parameter | Typical Range/Value | Acceptance Criteria |

| Linearity (Calibration Range) | 10 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Accuracy within ±20% of nominal, Precision ≤ 20% CV |

| Intra-Assay Precision (%CV) | ≤ 9.3% | ≤ 15% CV (≤ 20% at LLOQ) |

| Inter-Assay Precision (%CV) | ≤ 5.7% | ≤ 15% CV (≤ 20% at LLOQ) |

| Intra-Assay Accuracy (% Deviation) | within ± 7.6% | Within ±15% of nominal (±20% at LLOQ) |

| Inter-Assay Accuracy (% Deviation) | within ± 7.6% | Within ±15% of nominal (±20% at LLOQ) |

| Extraction Recovery | > 90% | Consistent, precise, and reproducible |

| Matrix Effect | Minimal | Consistent across different lots of matrix |

Data compiled from a representative study by Nijenhuis et al. (2013).

Logical Framework of Internal Standardization

The core logic of using this compound is to create a reliable reference point within each individual sample that experiences the same analytical variations as the target analyte, Olaparib. This ratiometric approach is the key to achieving high-quality quantitative data.

dot

Caption: The logical principle of quantification using an internal standard.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Olaparib, embodying the gold standard of internal standards for mass spectrometry. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the unlabeled analyte allow it to meticulously track and correct for analytical variability. This ensures the generation of highly accurate and precise data, which is fundamental for the clinical development and therapeutic monitoring of this targeted cancer therapy. The detailed protocols and validation data presented in this guide provide a comprehensive framework for researchers and scientists to implement robust and reliable bioanalytical methods for Olaparib quantification.

References

- 1. Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Applications of Olaparib-d4: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Olaparib-d4, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Olaparib.

Introduction to Olaparib and the Role of a Deuterated Standard

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in DNA repair.[1] By blocking the repair of DNA single-strand breaks, Olaparib leads to the accumulation of cytotoxic double-strand breaks in cancer cells with deficiencies in the homologous recombination repair pathway, a concept known as synthetic lethality. This targeted therapy has shown significant efficacy in the treatment of various cancers, including those with BRCA1/2 mutations.

Accurate quantification of Olaparib in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound, a stable isotope-labeled analog of Olaparib, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.

Commercial Sources and Availability of this compound

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key information from prominent vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Cayman Chemical | 9002700 | ≥99% deuterated forms (d1-d4) | 1 mg | $262.00 |

| MedChemExpress | HY-10162S3 | 98.59% | 1 mg, 5 mg | $450 (1 mg), $1580 (5 mg) |

| Aquigen Bio Sciences | AQ-O002148 | High-quality reference standard | Inquire | Inquire |

| Simson Pharma | O490003 | High-quality | Custom Synthesis | Inquire |

| Veeprho | DVE001144 | High-quality | Inquire | Inquire |

Experimental Protocols: Quantification of Olaparib using this compound by LC-MS/MS

The use of this compound as an internal standard is crucial for the development of robust and reliable bioanalytical methods for Olaparib quantification. Below is a generalized LC-MS/MS protocol based on published methodologies. Researchers should optimize these parameters for their specific instrumentation and matrix.

Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Olaparib levels).

-

Add 200 µL of a precipitation/extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol, 70:30 v/v).

-

Vortex the mixture for 10 seconds to precipitate proteins and extract the analyte.

-

Centrifuge the samples at high speed (e.g., 16,200 RCF) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is typically used (e.g., Waters Symmetry Shield C18, 4.6 mm x 50 mm, or Phenomenex Gemini C18, 2.1 mm x 150 mm, 3 µm).[2]

-

Mobile Phase A: 10 mM Ammonium Formate or Ammonium Bicarbonate in water, pH adjusted to 4.2 with formic acid.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Olaparib: m/z 435.2 → 367.0 (quantifier) and other product ions for confirmation.

-

This compound: The precursor ion will be shifted by +4 Da (m/z 439.2), and the product ion will depend on the position of the deuterium labels. The exact transition should be determined by direct infusion of the this compound standard.

-

-

Instrument Parameters: Parameters such as ion source voltage, source temperature, collision energy, and entrance potential should be optimized for the specific mass spectrometer being used.[2]

Signaling Pathway and Mechanism of Action

Olaparib exerts its therapeutic effect by inhibiting PARP enzymes, which are central to the Base Excision Repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). The following diagram illustrates this mechanism.

Caption: Mechanism of action of Olaparib via PARP inhibition.

In cells with functional homologous recombination (HR), double-strand breaks can be effectively repaired, leading to cell survival. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, resulting in genomic instability and subsequent cell death.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Olaparib in research and clinical settings. Its commercial availability from multiple suppliers ensures accessibility for the scientific community. The provided experimental guidelines offer a starting point for the development of robust bioanalytical methods. A thorough understanding of Olaparib's mechanism of action, facilitated by tools like signaling pathway diagrams, is essential for the continued development and application of this important targeted therapy.

References

Decoding the Certificate of Analysis for Olaparib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Olaparib-d4, a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. Understanding the nuances of a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental data. This document will dissect the critical components of a typical this compound CoA, presenting quantitative data in accessible tables, detailing the underlying experimental methodologies, and visualizing the quality control workflow.

Quantitative Data Summary

The following tables summarize the key quantitative specifications typically found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| Alternative Names | 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2h)-phthalazinone[1] |

| Molecular Formula | C₂₄H₁₉D₄FN₄O₃[1] |

| Molecular Weight | 438.5 g/mol [1] |

| Appearance | A solid[1][2] |

| Solubility | DMSO: 10 mg/mL, DMF: 3 mg/mL |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Purity (Deuterated Forms) | LC-MS/MS | ≥99% (d1-d4) |

| Chemical Purity | RP-HPLC | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterated Forms |

Table 3: Physical and Chemical Data

| Parameter | Method | Result |

| ¹H-NMR | NMR Spectroscopy | Consistent with Structure |

| Mass Spectrum | Mass Spectrometry | Consistent with Structure |

| UV Maximum (λmax) | UV Spectroscopy | 277 nm |

Experimental Protocols

The analytical methods employed to certify a batch of this compound are critical to understanding the quality of the material. Below are detailed methodologies for key experiments typically cited in a CoA.

1. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the chemical purity of this compound and to detect the presence of any non-deuterated Olaparib or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient mixture of ammonium acetate buffer (pH 3.5) and methanol. A common starting ratio is 50:50 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: A stock solution is prepared by dissolving a known weight of this compound in methanol to a concentration of 1.0 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 100 µg/mL). The solution is filtered through a 0.45 µm membrane filter before injection.

-

Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the purity.

2. Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: The sample is prepared as described for HPLC analysis and infused into the mass spectrometer.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the mass of this compound (m/z ~439.5). The relative intensities of the peaks corresponding to the d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.

-

Analysis: The resulting spectrum is compared to a reference spectrum of Olaparib. The absence or significant reduction of proton signals at the sites of deuteration, coupled with the presence of all other expected proton signals, confirms the identity and deuteration pattern of the molecule.

Visualization of Quality Control and Analysis Workflow

The following diagrams illustrate the typical signaling pathway of PARP inhibitors like Olaparib and the general workflow for the certification of a chemical standard like this compound.

Caption: Simplified signaling pathway of PARP inhibition by Olaparib.

Caption: General workflow for generating a Certificate of Analysis.

References

Olaparib-d4: A Technical Guide to Deuterium Labeling for Isotopic Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterium labeling in Olaparib-d4, a crucial internal standard for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. This document details the precise location of the deuterium atoms, presents quantitative data for mass spectrometry-based analysis, and outlines a typical experimental protocol for its use.

Deuterium Labeling Position

This compound is a stable isotope-labeled version of Olaparib where four hydrogen atoms are replaced by four deuterium atoms. The deuterium labeling is specifically located on the cyclopropyl ring of the molecule. The IUPAC name for this compound is 4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one. This specific placement on a metabolically stable part of the molecule ensures that the isotopic label is retained during sample preparation and analysis, providing a reliable internal standard for accurate quantification.

A synonym for this compound is 4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2h)-phthalazinone.[1] The molecular formula for this compound is C24H19D4FN4O3, and it has a molecular weight of approximately 438.5 g/mol .[1]

Quantitative Data for Mass Spectrometry

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Olaparib. The four deuterium atoms result in a mass shift of +4 Da compared to the unlabeled Olaparib, allowing for clear differentiation between the analyte and the internal standard.

Below is a table summarizing the typical mass transitions used for the analysis of Olaparib and its deuterated internal standard. Please note that while this compound is commonly used, some methods have been developed using Olaparib-d8. The table below includes representative data.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |

| Olaparib | 435.2 | 367.7 | 28 |

| Olaparib | 435.2 | 281.3 | 28 |

| Olaparib-d8 | 443.4 | 375.7 | 45 |

| Olaparib-d8 | 443.4 | 281.3 | 45 |

Note: The specific collision energies may vary depending on the instrument and source conditions.

Experimental Protocol: Quantification of Olaparib in Human Plasma by LC-MS/MS

This section outlines a representative experimental protocol for the quantification of Olaparib in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies described in published research.[2][3]

3.1. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw human plasma samples at room temperature.

-

To 50 µL of plasma, add 250 µL of an internal standard working solution (containing this compound in a suitable solvent like acetonitrile).

-

Vortex the mixture for 10 seconds.

-

Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 120 µL of a mobile phase solution (e.g., a 1:1 mixture of Mobile Phase A and Mobile Phase B).

-

Vortex thoroughly and centrifuge again to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini C18, 2.1 x 150 mm, 3 µm) is commonly used.[1]

-

Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 20 µL.

3.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: As specified in the quantitative data table above.

-

Data Analysis: The concentration of Olaparib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Olaparib.

Visualizations

4.1. Chemical Structure of this compound

The following diagram illustrates the chemical structure of Olaparib with the deuterium labeling positions on the cyclopropyl ring clearly marked.

Caption: Chemical structure of this compound highlighting the deuterium labeling.

4.2. Experimental Workflow for Olaparib Quantification

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Olaparib using a deuterated internal standard.

Caption: Workflow for Olaparib quantification using a deuterated internal standard.

References

Introduction to Olaparib and Deuterated Internal Standards

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Olaparib-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound, a deuterated internal standard crucial for the accurate quantification of the PARP inhibitor Olaparib in biological matrices. The information presented herein is essential for developing robust bioanalytical methods in research and clinical settings.

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for treating certain types of cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate measurement of Olaparib concentrations in plasma and tissues is vital for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this quantification due to its high sensitivity and specificity.[3][4]

In LC-MS/MS-based quantification, stable isotope-labeled internal standards (SIL-IS), such as this compound or Olaparib-d8, are employed. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. Using a SIL-IS corrects for variations in sample preparation, chromatography, and ion source efficiency, thereby improving the accuracy and precision of the analysis.[5]

Mass Spectrometry and Fragmentation of this compound

Analysis is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Precursor Ion

The Olaparib molecule has a monoisotopic mass of approximately 434.46 g/mol . In positive ESI mode, it is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 435.4. For this compound, the mass is increased by four deuterium atoms, resulting in an expected protonated precursor ion [M+H]⁺ at m/z 439.4 .

Fragmentation Pattern and Product Ions

The fragmentation of Olaparib has been well-characterized. The collision-induced dissociation (CID) of the Olaparib precursor ion (m/z 435) primarily yields two significant product ions. By applying this known fragmentation pathway to this compound, we can predict its product ions. The most common deuterated internal standard found in literature is Olaparib-d8, where the eight hydrogens on the piperazine ring are substituted. Assuming the four deuterium atoms in this compound are also located on the piperazine ring, the fragmentation is as follows:

-

Pathway 1: Loss of the Cyclopropyl(piperazin-1-yl)methanone Moiety. This pathway involves the cleavage of the amide bond connecting the piperazine ring to the fluorobenzyl group. For unlabeled Olaparib, this results in a neutral loss of 153 Da and produces a characteristic product ion at m/z 281.1 . Since the deuterium labels are on the piperazine moiety which is part of the neutral loss fragment, this product ion remains unchanged for this compound. The transition is m/z 439.4 → m/z 281.1 .

-

Pathway 2: Loss of the Cyclopropane Carbonyl Moiety. This fragmentation involves the loss of the cyclopropylcarbonyl group from the piperazine ring. For unlabeled Olaparib, this corresponds to a neutral loss of 68 Da, yielding the major product ion at m/z 367 . In this compound, the piperazine ring (and its deuterium labels) is retained in the product ion. Therefore, the resulting fragment is 4 Da heavier. The transition is m/z 439.4 → m/z 371.4 .

The following diagram illustrates the proposed fragmentation of this compound.

Summary of Mass Transitions

The key quantitative data for the analysis of Olaparib and its deuterated internal standard are summarized below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Olaparib | 435.4 | 367.0 | Primary transition for quantification. |

| Olaparib | 435.4 | 281.1 | Confirmatory transition. |

| This compound | 439.4 | 371.4 | Proposed primary transition. |

| This compound | 439.4 | 281.1 | Proposed confirmatory transition. |

| Olaparib-d8 | 443.2 | 375.0 | Reference transition from literature. |

| Olaparib-d8 | 443.2 | 281.1 | Reference transition from literature. |

Experimental Protocol for LC-MS/MS Analysis

The following is a representative protocol synthesized from validated methods for Olaparib quantification, which can be adapted for this compound.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, rapid method for extracting Olaparib from plasma samples.

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

-

Add 200 µL of a precipitant, such as acetonitrile, and vortex for 10 minutes to precipitate plasma proteins.

-

Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 15 minutes.

-

Transfer the supernatant to a clean vial or 96-well plate.

-

Dilute the supernatant with an aqueous mobile phase or injection solvent as needed before injecting it into the LC-MS/MS system.

Chromatographic Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column.

| Parameter | Value |

| LC System | UHPLC or HPLC system |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Gradient | Start at 5-20% B, increase linearly to 95-100% B, hold, then re-equilibrate. |

| Column Temperature | 40 °C |

Mass Spectrometer Settings

A triple quadrupole mass spectrometer is used for MRM analysis.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 4.0 - 5.5 kV |

| Source Temperature | 550 °C |

| MRM Transitions | See Table in Section 2.3 |

| Collision Gas | Nitrogen or Argon |

| Cone Voltage | 30 V |

Workflow and Biological Context Diagrams

Bioanalytical Workflow

The diagram below outlines the typical workflow for the quantitative analysis of Olaparib in biological samples using an internal standard.

Olaparib's Mechanism of Action: PARP Inhibition

Olaparib's therapeutic effect is based on the concept of synthetic lethality. It is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, which are critical for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.

-

PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs).

-

Olaparib inhibits PARP, leading to the accumulation of unrepaired SSBs.

-

During DNA replication, these SSBs are converted into more lethal DSBs.

-

In normal cells, these DSBs can be repaired by the HR pathway.

-

In cancer cells with BRCA mutations, the HR pathway is deficient. The accumulation of DSBs cannot be repaired, leading to genomic instability and cell death.

The following diagram illustrates this signaling pathway.

References

- 1. Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile of Olaparib-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Olaparib-d4 in various organic solvents. The information herein is critical for the accurate preparation of stock solutions and experimental media in preclinical and clinical research settings. This compound, a deuterated analog of the PARP inhibitor Olaparib, is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies. Understanding its solubility characteristics is paramount for reliable and reproducible experimental outcomes.

Quantitative Solubility Data

The solubility of this compound and its non-deuterated counterpart, Olaparib, has been determined in several common organic solvents. The data, compiled from various technical data sheets, is presented below for easy comparison. It is important to note that the deuteration of Olaparib is not expected to significantly alter its solubility profile in organic solvents; therefore, data for Olaparib is included as a relevant reference.

| Compound | Solvent | Solubility | Concentration (mM) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1][2] | ~22.81 | --- |

| This compound | Dimethylformamide (DMF) | 3 mg/mL[1][2] | ~6.84 | --- |

| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | ~228.06 | Requires sonication; hygroscopic DMSO can impact solubility. |

| This compound | Dimethylformamide (DMF) | 50 mg/mL | ~114.03 | Requires sonication. |

| This compound | Ethanol | 3.12 mg/mL | ~7.12 | Requires sonication and warming to 60°C. |

| Olaparib | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~23.02 | --- |

| Olaparib | Dimethylformamide (DMF) | ~3 mg/mL | ~6.91 | --- |

| Olaparib | Dimethyl Sulfoxide (DMSO) | 33 mg/mL | ~75.96 | --- |

| Olaparib | Ethanol | 1.7 mg/mL | ~3.91 | Requires slight warming. |

| Olaparib | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | ≥ 11.51 | Clear solution. |

| Olaparib | 10% DMSO >> 90% corn oil | ≥ 5 mg/mL | ≥ 11.51 | Clear solution. |

Experimental Protocols

The accurate determination and application of solubility data rely on standardized experimental protocols. The following methodologies are based on information provided in technical data sheets for preparing solutions of Olaparib and its deuterated form.

General Protocol for Preparing Stock Solutions

-

Weighing the Compound: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of the selected organic solvent to the solid compound.

-

Facilitating Dissolution: To aid dissolution, especially for higher concentrations, the following techniques can be employed:

-

Sonication: Place the vial in an ultrasonic bath to break down any aggregates and increase the surface area for dissolution.

-

Warming: Gently warm the solution. For instance, warming to 60°C is recommended for dissolving this compound in ethanol. For Olaparib in ethanol, slight warming is suggested.

-

Vortexing: Agitate the solution using a vortex mixer to ensure homogeneity.

-

-

Inert Gas Purge: For solvents like DMSO and DMF, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) before use to prevent oxidation of the compound.

-

Storage: Stock solutions should be stored at appropriate temperatures, typically -20°C or -80°C, to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparing Aqueous Solutions from a DMSO Stock

Olaparib and its deuterated form are sparingly soluble in aqueous buffers. To prepare an aqueous solution for cell-based assays or other biological experiments, a DMSO stock solution is typically used.

-

Prepare a Concentrated DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Dilution in Aqueous Buffer: Dilute the DMSO stock solution with the aqueous buffer of choice to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

References

Navigating the Stability Landscape of Olaparib-d4 Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects surrounding the long-term storage and stability of Olaparib-d4 solutions. This compound, the deuterated analogue of the potent PARP inhibitor Olaparib, is a vital tool in preclinical and clinical research. Ensuring its integrity in solution is paramount for the accuracy and reproducibility of experimental results. This document synthesizes available data on the stability of Olaparib, outlines best practices for the storage of deuterated compounds, and provides detailed experimental protocols for stability assessment.

Understanding the Stability of Olaparib and its Deuterated Form

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug discovery to enhance metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] While this modification primarily targets metabolic pathways, the inherent chemical stability of the molecule is governed by the same environmental factors as its non-deuterated counterpart, namely temperature, light, pH, and the solvent system used.[3]

Forced degradation studies on non-deuterated Olaparib have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable under neutral, thermal, and photolytic stress.[4][5] These studies are instrumental in identifying potential degradation products and in the development of stability-indicating analytical methods.

Recommended Storage Conditions from Commercial Suppliers

Several suppliers of this compound provide general recommendations for storage to maintain the integrity of the compound in both solid and solution forms. These recommendations are summarized in the table below. It is important to note that these are general guidelines, and for critical applications, in-house stability testing is recommended.

| Supplier Recommendation Summary | |

| Form | Storage Condition |

| Solid | -20°C for up to 3 years |

| 4°C for up to 2 years | |

| In Solvent (e.g., DMSO) | -80°C for up to 6 months |

| -20°C for up to 1 month |

Quantitative Stability Data: A Framework for Assessment

While specific long-term stability data for this compound solutions are not extensively published, a systematic stability study would be designed based on ICH guidelines. The following tables represent a hypothetical framework for presenting such data, which would be generated from a comprehensive long-term stability study.

Table 1: Long-Term Stability of this compound in DMSO Solution (10 mM)

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Solution |

| -80°C | 0 months | 99.8 | Clear, colorless |

| 3 months | 99.7 | Clear, colorless | |

| 6 months | 99.6 | Clear, colorless | |

| 12 months | 99.5 | Clear, colorless | |

| 24 months | 99.3 | Clear, colorless | |

| -20°C | 0 months | 99.8 | Clear, colorless |

| 1 month | 99.2 | Clear, colorless | |

| 3 months | 98.5 | Clear, colorless | |

| 6 months | 97.1 | Clear, colorless | |

| 12 months | 95.4 | Clear, slight yellow tint | |

| 4°C | 0 months | 99.8 | Clear, colorless |

| 1 week | 98.9 | Clear, colorless | |

| 2 weeks | 97.5 | Clear, colorless | |

| 1 month | 94.2 | Clear, yellow tint | |

| Room Temp (25°C) | 0 hours | 99.8 | Clear, colorless |

| 24 hours | 99.1 | Clear, colorless | |

| 48 hours | 98.2 | Clear, colorless | |

| 1 week | 92.5 | Clear, yellow tint, slight precipitation |

Table 2: Accelerated Stability of this compound in DMSO Solution (10 mM)

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Solution |

| 40°C / 75% RH | 0 months | 99.8 | Clear, colorless |

| 1 month | 96.5 | Clear, colorless | |

| 3 months | 91.2 | Clear, yellow tint | |

| 6 months | 85.7 | Yellow tint, visible degradation products |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. Such a method must be able to separate the intact drug from any potential degradants.

Stability-Indicating HPLC-UV Method

This protocol outlines a general procedure for a stability-indicating HPLC-UV method, based on methods developed for non-deuterated Olaparib.

-

Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.

-

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 50 µg/mL).

-

-

Forced Degradation Study (Stress Testing):

-

Acidic Hydrolysis: Incubate the this compound solution with 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.

-

Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

-

After the stress period, neutralize the acidic and alkaline samples and dilute all samples to the target concentration for HPLC analysis.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

LC-MS/MS for Degradation Product Identification

-

Objective: To identify the chemical structures of degradation products observed in the forced degradation studies.

-

Methodology:

-

Utilize a Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Employ the same chromatographic conditions as the HPLC-UV method to ensure correlation of peaks.

-

Operate the mass spectrometer in a positive ion electrospray ionization (ESI+) mode.

-

Perform full scan analysis to determine the molecular weights of the degradation products.

-

Conduct product ion scans (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns for structural elucidation.

-

Visualizing Key Pathways and Workflows

Olaparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. The inhibition of PARP by Olaparib leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Caption: Mechanism of action of Olaparib leading to synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflow for Long-Term Stability Testing

A systematic approach is essential for conducting a long-term stability study of this compound solutions. The following workflow outlines the key steps, from sample preparation to data analysis.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. turkjps.org [turkjps.org]

- 5. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Olaparib-d4 as an Internal Standard for Olaparib Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations. Accurate quantification of Olaparib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing strategies, assess drug exposure-response relationships, and ensure patient safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response. Olaparib-d4, a deuterated analog of Olaparib, serves as an ideal internal standard for these assays due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Olaparib.

Mechanism of Action: Olaparib and PARP Inhibition

Olaparib exerts its cytotoxic effects through the inhibition of PARP enzymes, which play a critical role in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] In normal cells, unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. The inhibition of PARP by Olaparib in these HR-deficient cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and ultimately, synthetic lethality.[1][2]

References

Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using a Validated LC-MS/MS Method with Olaparib-d4 as an Internal Standard

AN-0024 | Drug Metabolism and Pharmacokinetics

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. The method utilizes Olaparib-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method was validated according to the latest regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA1/2 mutations. Monitoring plasma concentrations of Olaparib is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This application note presents a validated LC-MS/MS method for the reliable quantification of Olaparib in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Olaparib reference standard (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Olaparib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation Protocol

A protein precipitation method was used for the extraction of Olaparib from human plasma.

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 200 ng/mL).

-

Add 200 µL of acetonitrile (containing the IS) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 | |

| 3.1 | |

| 4.0 |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Olaparib | |

| This compound | |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| LQC | 3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| MQC | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| HQC | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Stability

Olaparib was found to be stable in human plasma under various storage conditions, including short-term (room temperature), long-term (-80 °C), and after multiple freeze-thaw cycles.

| Stability Condition | Duration | Stability (%) |

| Short-term (Room Temp) | 24 hours | 95 - 105 |

| Freeze-Thaw (3 cycles) | -80 °C to RT | 93 - 107 |

| Long-term | 30 days at -80 °C | 96 - 104 |

| Post-preparative | 48 hours at 4 °C | 98 - 102 |

Signaling Pathway and Workflow Diagrams

Caption: Overall workflow for the LC-MS/MS analysis of Olaparib.

Caption: Detailed steps of the sample preparation protocol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Olaparib in human plasma. The use of this compound as an internal standard and a simple protein precipitation sample preparation protocol contributes to the method's robustness and accuracy. This validated method is well-suited for supporting clinical and preclinical studies involving Olaparib.

Application Note: Quantification of Olaparib in Human Plasma using Olaparib-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, is a crucial therapeutic agent in cancer treatment.[1][2][3] Accurate measurement of its plasma concentrations is essential for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a stable isotope-labeled internal standard, Olaparib-d4, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for the reliable quantification of Olaparib.